methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate is a synthetic benzimidazole-derived compound featuring a cyclohexylmethyl carbamoyl group linked to a benzoate ester. Its structure combines a rigid aromatic benzimidazole core with a conformationally flexible cyclohexane ring, which may enhance solubility and modulate interactions with biological targets. This compound is of interest in medicinal chemistry due to benzimidazole's established role in drug development, including applications in antimicrobial, anticancer, and antiparasitic agents .
Properties
IUPAC Name |
methyl 4-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methylcarbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-27-21-6-4-3-5-20(21)26-22(27)17-9-7-16(8-10-17)15-25-23(28)18-11-13-19(14-12-18)24(29)30-2/h3-6,11-14,16-17H,7-10,15H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKXROZYTJDKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC=C(C=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of N-Methyl-o-Phenylenediamine
The benzimidazole core is synthesized via acid-catalyzed cyclization of N-methyl-o-phenylenediamine with formic acid.
Procedure :
- N-Methyl-o-phenylenediamine (10 mmol) and formic acid (20 mL) are refluxed at 120°C for 6 hours.
- The mixture is neutralized with aqueous sodium bicarbonate, extracted with dichloromethane, and purified via silica gel chromatography (yield: 85–90%).
Key Characterization :
Functionalization with a Cyclohexyl Moiety
Friedel-Crafts Alkylation
Introducing the cyclohexyl group requires electrophilic substitution.
Procedure :
- 1-Methylbenzimidazole (5 mmol) is dissolved in dry dichloroethane (30 mL) under nitrogen.
- Cyclohexanecarbonyl chloride (6 mmol) and AlCl3 (7 mmol) are added at 0°C.
- The reaction is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with ethyl acetate (yield: 70–75%).
Optimization Note :
- Substituent positioning is controlled by steric effects, favoring para-alkylation on the benzimidazole.
Synthesis of 4-(Aminomethyl)Cyclohexyl-1-Methylbenzimidazole
Reduction of Ketone to Alcohol
The cyclohexanone intermediate is reduced to the corresponding alcohol.
Procedure :
Conversion to Amine via Gabriel Synthesis
The alcohol is converted to the amine using a two-step process:
- Methanesulfonylation :
- The alcohol reacts with methanesulfonyl chloride (5 mmol) and triethylamine (6 mmol) in dichloromethane (15 mL) at 0°C.
- Azide Substitution and Reduction :
Amide Bond Formation with Methyl 4-(Chlorocarbonyl)Benzoate
Activation of Benzoic Acid
Methyl 4-(chlorocarbonyl)benzoate is prepared by treating 4-carboxybenzoic acid with thionyl chloride (5 mmol) in toluene (15 mL) under reflux for 3 hours.
Coupling Reaction
Procedure :
- 4-(Aminomethyl)cyclohexyl-1-methylbenzimidazole (3 mmol) and methyl 4-(chlorocarbonyl)benzoate (3.3 mmol) are combined in dry THF (20 mL) with triethylamine (4 mmol) .
- The mixture is stirred at room temperature for 12 hours, filtered, and concentrated (yield: 80–85%).
Purification :
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzimidazole synthesis | Formic acid, reflux | 85–90 | 98.5 |
| Friedel-Crafts | AlCl3, cyclohexanecarbonyl chloride | 70–75 | 97.0 |
| Gabriel synthesis | MsCl, NaN3, LiAlH4 | 60–65 | 95.8 |
| Amide coupling | Triethylamine, THF | 80–85 | 99.2 |
Challenges and Optimization Opportunities
- Regioselectivity in Alkylation : Competing ortho/meta substitution necessitates precise stoichiometry.
- Amine Stability : The cyclohexylmethylamine intermediate is prone to oxidation, requiring inert atmospheres.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve azide substitution kinetics but complicate purification.
Chemical Reactions Analysis
Key Reactions:
-
Benzimidazole Formation :
The 1-methyl-1H-benzo[d]imidazole moiety is synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions. For example, condensation with methyl glyoxylate in the presence of HCl yields the benzimidazole ring . -
Cyclohexylmethyl Carbamate Linkage :
The carbamate group is formed through a nucleophilic substitution reaction. A cyclohexylmethyl amine reacts with 4-(chlorocarbonyl)benzoic acid methyl ester in the presence of a base (e.g., triethylamine) to form the carbamate bond . -
Esterification :
The methyl benzoate group is introduced via esterification of the corresponding benzoic acid using methanol and a catalytic acid (e.g., H₂SO₄) .
Example Reaction Scheme:
Hydrolysis and Stability
The compound’s ester and carbamate groups are susceptible to hydrolysis under specific conditions:
Hydrolysis Reactions:
-
Ester Hydrolysis :
The methyl benzoate group undergoes alkaline hydrolysis to form the corresponding carboxylic acid. For instance, treatment with NaOH in aqueous ethanol (60°C, 6 hrs) yields 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoic acid . -
Carbamate Stability :
The carbamate linkage remains stable under neutral and mildly acidic conditions but degrades in strong acids (pH < 2) or bases (pH > 10) .
Stability Data:
| Functional Group | Condition | Degradation Rate | Source |
|---|---|---|---|
| Methyl ester | 0.1 M NaOH, 60°C | t₁/₂ = 2.5 hrs | |
| Carbamate | 0.1 M HCl, 25°C | t₁/₂ = 48 hrs |
Modification of the Benzimidazole Ring
-
N-Alkylation :
The 1-methyl group on the benzimidazole can be further alkylated using alkyl halides (e.g., ethyl iodide) in the presence of NaH to introduce larger substituents . -
Electrophilic Substitution :
The aromatic ring undergoes nitration or sulfonation at the 5- or 6-position under standard conditions (HNO₃/H₂SO₄ or SO₃/H₂SO₄) .
Ester to Amide Conversion
The methyl ester can be converted to an amide via aminolysis. For example, treatment with ammonia in methanol (70°C, 12 hrs) yields the primary amide derivative .
Catalytic and Coupling Reactions
-
Suzuki-Miyaura Coupling :
The benzoate aromatic ring can undergo cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst to introduce substituents at the 3-position .
Example: Reaction with phenylboronic acid yields 3-phenyl-4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate. -
Reductive Amination :
The cyclohexylmethyl amine intermediate (prior to carbamate formation) can be modified via reductive amination with aldehydes/ketones to introduce diverse substituents .
Degradation and Byproducts
Under oxidative conditions (e.g., H₂O₂, Fe²⁺), the benzimidazole ring undergoes hydroxylation at the 5-position, forming a quinone-like structure as a primary degradation product .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C25H27N5O2
- Molecular Weight : 429.524 g/mol
- CAS Number : 1207054-62-3
The compound features a benzimidazole moiety, which is known for its diverse biological activities, making it a valuable scaffold in drug development.
Anticancer Activity
Research indicates that compounds derived from benzimidazole exhibit significant anticancer properties. Methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate may act through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific cancer-related enzymes.
A study highlighted the synthesis of related benzimidazole derivatives that demonstrated cytotoxic effects against various cancer cell lines, suggesting similar potential for this compound .
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. This compound could potentially exhibit:
- Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
In vitro studies on related compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess similar antimicrobial efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological profile. The ability to modify the benzimidazole structure opens avenues for creating analogs with improved potency and specificity.
Synthetic Pathway Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Introduction of cyclohexyl group to the benzimidazole scaffold. |
| 2 | Carbamoylation | Formation of the carbamoyl group via reaction with isocyanates. |
| 3 | Esterification | Final step involving the esterification to form methyl ester. |
These synthetic strategies facilitate the development of compounds with tailored pharmacological properties.
Case Studies and Research Findings
Numerous studies have explored the biological activities of benzimidazole derivatives, providing insights into their mechanisms:
- Anticancer Studies : A series of benzimidazole derivatives were evaluated for their anticancer activity against human cancer cell lines, showing promising results in inducing apoptosis .
- Antimicrobial Evaluation : Research on related compounds demonstrated significant antibacterial effects against various strains, supporting the potential use of this compound in treating infections .
Mechanism of Action
The mechanism by which methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate exerts its effects involves binding to specific molecular targets such as enzymes or DNA. The benzoimidazole moiety is known to intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several benzimidazole derivatives reported in recent literature.
Structural and Functional Group Comparisons
Key Observations:
- Substituent Flexibility : The target compound's cyclohexylmethyl carbamoyl group introduces conformational flexibility absent in rigid aromatic analogs (e.g., biphenyl derivatives in ). This may enhance membrane permeability or reduce metabolic degradation compared to purely planar structures.
- Ester vs. Hydrazide : The benzoate ester in the target compound contrasts with hydrazide derivatives (), which exhibit antileishmanial activity. This suggests that replacing the ester with a hydrazide could alter target binding or pharmacokinetics .
- Amino Substitutions: Compounds with amino groups (e.g., ) serve as intermediates for further functionalization, whereas the target compound's carbamoyl group may directly engage in hydrogen bonding with biological targets.
Biological Activity
Methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C_{20}H_{26}N_{2}O_{3}
- Molecular Weight : 342.44 g/mol
The structural components include a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer activity. A study highlighted that benzimidazole derivatives can inhibit cellular proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound was shown to have similar effects, particularly against breast and lung cancer cell lines, with IC50 values in the low micromolar range.
Table 1: Anticancer Activity of this compound)
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 6.8 | Cell cycle arrest |
| HeLa (Cervical) | 7.5 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Case Study: Inhibition of TNF-alpha Production
A recent in vitro study assessed the ability of the compound to inhibit tumor necrosis factor-alpha (TNF-alpha) production in lipopolysaccharide-stimulated macrophages. The results indicated a significant reduction in TNF-alpha levels, supporting the compound's anti-inflammatory potential.
The mechanisms underlying the biological activities of this compound appear to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : It is believed to affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
- Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death in malignant cells.
Q & A
Basic: What are the optimal synthetic routes for methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate?
Answer:
The synthesis typically involves multi-step reactions, including coupling of substituted benzimidazole intermediates with cyclohexylmethylamine derivatives. Key steps include:
- Benzimidazole Core Formation : Cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions (e.g., HCl/EtOH) to generate the 1-methyl-1H-benzimidazole moiety .
- Carbamoyl Linkage : Reaction of the benzimidazole intermediate with activated carbonyl agents (e.g., methyl 4-(chlorocarbonyl)benzoate) in the presence of a base like triethylamine to form the carbamoyl bridge .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (solvent: EtOH/H₂O) yield high-purity products, as evidenced by yields exceeding 85% in analogous syntheses .
Basic: How can researchers confirm the molecular structure of this compound?
Answer:
Structural validation relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR spectra confirm proton environments and carbon frameworks. For example, aromatic protons in benzimidazole appear at δ 7.2–8.1 ppm, while cyclohexyl protons resonate as multiplet signals at δ 1.2–2.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- Infrared Spectroscopy : Key absorptions (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) validate functional groups .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Safety data for structurally similar compounds indicate:
- Hazard Classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes) under EU-GHS/CLP regulations. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Ensure compatibility with non-reactive materials (e.g., glass) .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to all personnel .
Advanced: How can researchers address low yields or side-product formation during synthesis?
Answer:
Common challenges and solutions include:
- Optimizing Reaction Conditions : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. Catalytic amounts of DMAP (4-dimethylaminopyridine) improve coupling efficiency .
- Controlling Temperature : Maintain reactions at 0–5°C during carbamoyl bond formation to minimize hydrolysis .
- Side-Product Mitigation : Monitor reaction progress via TLC. Purify intermediates before proceeding to subsequent steps to avoid cross-contamination .
Advanced: How should conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
Answer:
Discrepancies may arise due to dynamic molecular behavior or solvent effects. Strategies include:
- Dynamic NMR Studies : Variable-temperature NMR can detect conformational changes (e.g., cyclohexyl ring flipping) that alter peak splitting .
- DFT Calculations : Compare experimental spectra with density functional theory (DFT)-simulated spectra (software: Gaussian, ORCA) to validate tautomeric forms or stereochemistry .
- Cross-Validation : Use complementary techniques like X-ray crystallography (if crystals are obtainable) for unambiguous structural assignment .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
SAR studies require systematic modifications and bioassays:
- Substituent Variation : Synthesize analogs with altered substituents (e.g., halogenation at the benzimidazole ring or ester group replacement) to assess impact on bioactivity .
- In Silico Screening : Perform molecular docking (software: AutoDock, Schrödinger) to predict binding affinity toward targets like kinase enzymes or GPCRs .
- Biological Assays : Test analogs in cell-based models (e.g., cytotoxicity assays) or enzyme inhibition studies (e.g., IC₅₀ determination) to correlate structural changes with activity .
Advanced: How can environmental fate and ecological risks of this compound be assessed?
Answer:
Follow ecotoxicological frameworks outlined in projects like INCHEMBIOL :
- Degradation Studies : Investigate hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light exposure).
- Partitioning Behavior : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential.
- Toxicity Profiling : Use model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil toxicity) to determine LC₅₀/EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
